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Compound of Interest

Compound Name: Nicotinamide N-oxide

Cat. No.: B030751 Get Quote

Welcome to the technical support center for the mass spectrometry analysis of Nicotinamide
N-oxide. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and answer frequently asked questions

related to the challenges and artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of Nicotinamide N-oxide and what is its protonated

molecular ion?

Nicotinamide N-oxide has a molecular formula of C₆H₆N₂O₂ and a molecular weight of

approximately 138.12 g/mol .[1] In positive ion electrospray ionization (ESI) mass spectrometry,

it is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 139.05.

Q2: What is the most common artifact observed in the mass spectrum of Nicotinamide N-
oxide and other N-oxides?

The most characteristic artifact for N-oxides is the in-source fragmentation or collision-induced

dissociation (CID) product resulting from the neutral loss of an oxygen atom (16 Da). This is

observed as an [M+H-O]⁺ ion.[2][3] For Nicotinamide N-oxide, this would correspond to an

ion at m/z 123.05, which is the same m/z as the protonated molecule of nicotinamide. This can

be a significant source of interference if nicotinamide is also present in the sample.

Q3: Can Nicotinamide N-oxide revert to nicotinamide during analysis?
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Yes, the loss of the N-oxide oxygen is a common issue and can occur in the ion source (in-

source fragmentation) or during MS/MS fragmentation. This deoxygenation can be influenced

by instrumental parameters such as the temperature of the heated capillary or the cone

voltage.[2]

Q4: What are some common adducts that might be observed with Nicotinamide N-oxide?

In ESI-MS, in addition to the protonated molecule [M+H]⁺, it is common to observe adducts

with sodium [M+Na]⁺ and potassium [M+K]⁺.[4][5][6] For Nicotinamide N-oxide (MW ≈

138.12), these adducts would be observed at approximately:

[M+Na]⁺: m/z 161.03

[M+K]⁺: m/z 177.01

The formation of these adducts can be influenced by the cleanliness of the glassware, the

purity of the solvents, and the sample matrix.[5]

Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of

Nicotinamide N-oxide.

Issue 1: A prominent peak is observed at m/z 123.05,
confounding the quantification of Nicotinamide N-oxide.

Possible Cause A: In-source fragmentation of Nicotinamide N-oxide.

Troubleshooting Steps:

Reduce Ion Source Temperature: High temperatures can promote the thermal

degradation of N-oxides, leading to the loss of the oxygen atom.[2] Gradually decrease

the source temperature to find a balance between efficient ionization and minimal

fragmentation.

Lower Cone Voltage/Fragmentor Voltage: High cone or fragmentor voltages increase

the energy of ions entering the mass spectrometer, which can induce fragmentation.[7]
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Reduce these voltages to minimize the in-source decay of the [M+H]⁺ ion.

Optimize Ionization Technique: If available, compare Electrospray Ionization (ESI) and

Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes show a more

pronounced [M+H-O]⁺ ion, which can be used diagnostically, while ESI might be softer

and preserve the parent ion.[3]

Possible Cause B: Presence of nicotinamide in the sample.

Troubleshooting Steps:

Chromatographic Separation: Ensure your liquid chromatography (LC) method provides

adequate separation between Nicotinamide N-oxide and nicotinamide. Since they

have different polarities, a well-optimized gradient on a suitable column (e.g., C18 or

HILIC) should resolve them.

Use of a Standard: Run a nicotinamide standard to confirm its retention time and

fragmentation pattern to distinguish it from the in-source fragment of Nicotinamide N-
oxide.

Issue 2: Poor sensitivity or no detectable peak for
Nicotinamide N-oxide.

Possible Cause A: Suboptimal ionization conditions.

Troubleshooting Steps:

Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization

efficiency of analytes. For pyridine-containing compounds like Nicotinamide N-oxide, a

slightly acidic mobile phase (e.g., using 0.1% formic acid) is generally recommended to

promote protonation.[8]

Solvent Composition: The choice of organic solvent (acetonitrile vs. methanol) can

affect spray stability and ionization. Experiment with both to determine the optimal

conditions for your instrument.

Possible Cause B: Analyte degradation during sample preparation.
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Troubleshooting Steps:

Minimize Heat and Light Exposure: N-oxides can be sensitive to heat and light. Keep

samples cool and protected from light as much as possible during preparation and

storage.

Evaluate Sample Stability: Perform stability tests on your samples under the conditions

of your sample preparation workflow to ensure that Nicotinamide N-oxide is not

degrading before analysis.

Issue 3: Presence of multiple unexpected adducts,
complicating the spectrum.

Possible Cause: Contamination from glassware, solvents, or the sample matrix.

Troubleshooting Steps:

Use High-Purity Solvents: Ensure that all solvents and additives are LC-MS grade.

Avoid Glassware Where Possible: Sodium and other ions can leach from glassware.[5]

Use polypropylene tubes and vials whenever possible.

Optimize Sample Preparation: If analyzing complex matrices like plasma or urine, a

thorough sample cleanup (e.g., protein precipitation followed by solid-phase extraction)

can reduce matrix effects and the formation of complex adducts.

Quantitative Data Summary
The following table summarizes the expected m/z values for Nicotinamide N-oxide and

related species in positive ion mode mass spectrometry.
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Ion Species Formula Approximate m/z Notes

Nicotinamide N-oxide

[M+H]⁺ C₆H₇N₂O₂⁺ 139.05 Protonated molecule

[M+Na]⁺ C₆H₆N₂O₂Na⁺ 161.03 Sodium adduct

[M+K]⁺ C₆H₆N₂O₂K⁺ 177.01 Potassium adduct

[M+H-O]⁺ C₆H₇N₂O⁺ 123.05

In-source

fragment/deoxygenate

d product

Nicotinamide

[M+H]⁺ C₆H₇N₂O⁺ 123.05 Protonated molecule

Product Ion C₄H₄N⁺ 80.1
Common fragment ion

from m/z 123.1[9]

N1-

methylnicotinamide

[M+H]⁺ C₇H₉N₂O⁺ 137.1 Protonated molecule

Product Ion C₆H₆N⁺ 94.1
Common fragment ion

from m/z 137.1[9]

Experimental Protocol: Quantification of
Nicotinamide N-oxide in Biological Samples
This protocol provides a general framework for the LC-MS/MS analysis of Nicotinamide N-
oxide. Instrument parameters should be optimized for your specific system.

1. Sample Preparation (Human Plasma)

Thaw plasma samples on ice.

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal

standard (e.g., a stable isotope-labeled version of the analyte).
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Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

Transfer to an autosampler vial for injection.

2. LC-MS/MS System

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

3. Chromatographic Conditions

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to

a high percentage to elute the analyte, and then return to initial conditions for re-

equilibration. (e.g., 0-1 min 5% B, 1-5 min ramp to 95% B, 5-6 min hold at 95% B, 6-6.1 min

return to 5% B, 6.1-8 min hold at 5% B).

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.
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4. Mass Spectrometer Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 600 L/hr.

Multiple Reaction Monitoring (MRM) Transitions:

Nicotinamide N-oxide: Precursor ion m/z 139.05 → Product ion m/z 123.05 (for the

deoxygenated fragment). Further fragmentation of m/z 123.05 can be monitored (e.g., to

m/z 80.1) for increased specificity.

Internal Standard: Monitor the appropriate transition for the chosen internal standard.

Visualizations
Nicotinamide Metabolism Pathway
The following diagram illustrates the metabolic conversion of nicotinamide, including the

formation of Nicotinamide N-oxide.
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Caption: Metabolic pathways of nicotinamide clearance.

Troubleshooting Workflow for m/z 123.05 Peak
This diagram outlines a logical workflow for troubleshooting the appearance of a peak at m/z

123.05.
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Caption: Troubleshooting logic for an interfering peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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